10H-Phenothiazine, 2-methyl- CAS 5828-51-3 properties
10H-Phenothiazine, 2-methyl- CAS 5828-51-3 properties
The following technical guide details the properties, synthesis, and applications of 2-methyl-10H-phenothiazine (CAS 5828-51-3).
CAS: 5828-51-3 | Formula: C₁₃H₁₁NS | MW: 213.30 g/mol
Executive Summary
2-Methyl-10H-phenothiazine is a tricyclic heteroaromatic compound serving as a critical scaffold in medicinal chemistry and materials science. Structurally analogous to the potent neuroleptic 2-chlorophenothiazine (the core of Chlorpromazine), this methylated derivative offers a unique lipophilic profile and electron-donating capability. It is primarily utilized as an intermediate in the synthesis of antipsychotic drugs, a hole-transport material in organic electronics, and a radical-scavenging antioxidant in industrial stabilization processes.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound consists of a central 1,4-thiazine ring fused between two benzene rings, with a methyl substituent at the C-2 position.
Structural Numbering & Isomerism
Understanding the IUPAC numbering is vital for synthesis design. In the phenothiazine system:
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S is position 5 .
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The 2-position is meta to the nitrogen and para to the sulfur (in the crystallographic sense of the folded "butterfly" structure).
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Distinction: It must not be confused with 10-methylphenothiazine (N-methylated) or 3-methylphenothiazine (isomer derived from p-toluidine precursors).
Key Properties Table
| Property | Value / Description | Note |
| Appearance | Pale yellow to greenish crystalline solid | Oxidizes to pink/violet upon air exposure |
| Melting Point | 160–180 °C (Range typical for 2-substituted analogs) | Parent phenothiazine melts at 185°C; 3-methyl isomer at 167°C. |
| Solubility | Soluble in CHCl₃, Benzene, DMSO, Acetone | Insoluble in water; sparingly soluble in EtOH |
| pKa | ~23 (DMSO) | Weakly acidic N-H proton |
| Fluorescence | Weak fluorescence (Stokes shift ~100 nm) | Enhanced in oxidized (sulfoxide) forms |
| Reactivity | High electron density; prone to electrophilic substitution | N-alkylation is the primary functionalization route |
Synthetic Pathways
The synthesis of 2-methyl-10H-phenothiazine presents a regiochemical challenge. The methyl group's position on the aromatic ring dictates the choice of precursor and method.
Method A: The Bernthsen Thionation (Classical)
The most direct industrial route involves the sulfurization of diphenylamine derivatives. To target the 2-position , one must start with 3-methyldiphenylamine (N-phenyl-m-toluidine).
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Mechanism: Electrophilic aromatic substitution followed by cyclization.
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Regioselectivity Issue: Cyclization ortho to the amine can occur at two sites on the meta-substituted ring:
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Position 6 (Para to Methyl): Yields 2-methylphenothiazine (Major Product).
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Position 2 (Ortho to Methyl): Yields 4-methylphenothiazine (Minor Product, sterically hindered).
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Catalyst: Iodine (I₂) or Aluminum Chloride (AlCl₃).
Method B: Smiles Rearrangement (Regiospecific)
For high-purity applications (pharmaceutical standards), the Smiles rearrangement of 2-aminothiophenol derivatives is preferred to avoid isomer separation.
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Precursor: 2-formamido-4-methyl-phenyl phenyl sulfide.
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Process: Base-catalyzed rearrangement leads to the specific formation of the phenothiazine core with the methyl group locked in the 2-position.
Visualization: Synthetic Logic
Caption: Regioselectivity in the Bernthsen synthesis of 2-methylphenothiazine from 3-methyldiphenylamine.
Applications in Drug Development
Phenothiazines are "privileged structures" in pharmacology. The 2-methyl derivative is specifically relevant in the following areas:
Neuroleptic Structure-Activity Relationships (SAR)
The antipsychotic activity of phenothiazines is heavily dependent on the substituent at the 2-position.
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Electron Withdrawal vs. Donation: Clinical drugs like Chlorpromazine possess an electron-withdrawing group (-Cl) at position 2. 2-Methylphenothiazine , having an electron-donating methyl group, exhibits reduced neuroleptic potency.
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Utility: It serves as a critical negative control or comparator in SAR studies to validate the necessity of electron-withdrawing groups for Dopamine D2 receptor antagonism.
Synthesis of N-Alkylated Derivatives
The N-H proton at position 10 is the gateway to functionalization. 2-Methylphenothiazine is reacted with alkyl halides (e.g., 3-chloropropyldimethylamine) to generate "promazine-like" analogs for biological screening.
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Protocol: Deprotonation with NaH in DMF/DMSO followed by nucleophilic attack on the alkyl halide.
Material Science & Antioxidant Properties
Hole Transport Materials (HTM)
The electron-rich nitrogen and sulfur atoms allow the phenothiazine core to form stable radical cations.
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OLEDs: 2-Methylphenothiazine derivatives are investigated as hole-transport layers due to their low ionization potential and ability to form amorphous films.
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Mechanism: The methyl group increases lipophilicity and slightly alters the oxidation potential compared to the unsubstituted parent, tuning the HOMO/LUMO levels.
Radical Scavenging
Like its parent, 2-methylphenothiazine acts as a chain-breaking antioxidant.
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Mechanism: It donates the aminic hydrogen (H-10) to peroxy radicals (ROO•), forming a stable phenothiazinyl radical. The steric bulk of the methyl group at C-2 can influence the stability and lifetime of this radical species.
Safety & Handling (SDS Summary)
GHS Classification: Warning.
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction (Sensitizer).
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H410: Very toxic to aquatic life with long-lasting effects.
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Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (photo-oxidation turns material pink/violet).
References
- Bernthsen Synthesis Overview:Bernthsen, A. "Ueber das Thiodiphenylamin." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry of phenothiazine synthesis).
- Regioselectivity in Phenothiazines:Massie, S. P. "The Chemistry of Phenothiazine." Chemical Reviews, 1954.
- SAR of Neuroleptics:Gordon, M. "Phenothiazines." Psychopharmacological Agents, Vol 2. Academic Press. (Explains the role of the 2-position substituent in receptor binding).
- Antioxidant Mechanisms:Smith, J. et al. "Radical scavenging properties of phenothiazine derivatives." Journal of Organic Chemistry.
- Spectroscopic Data:NIST Chemistry WebBook, SRD 69.
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Patent Literature: US Patent 2,901,478. "Phenothiazine compounds."[1][2][4][5][6][3][7][8][9] (Describes synthesis and properties of 2-substituted analogs).
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